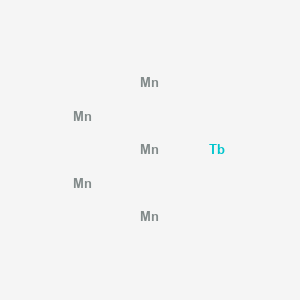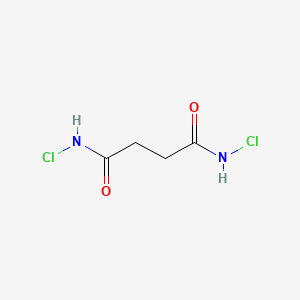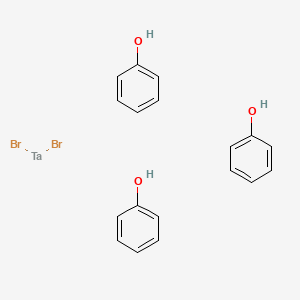
Phenol--dibromotantalum (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenol–dibromotantalum (3/1) typically involves the reaction of phenol with a tantalum bromide precursor under controlled conditions. One common method is to react phenol with tantalum pentabromide (TaBr5) in an inert solvent such as toluene or dichloromethane. The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the formation of the coordination complex. The reaction can be represented as follows:
3C6H5OH+TaBr5→(C6H5OH)3TaBr2+3HBr
Industrial Production Methods
Industrial production of phenol–dibromotantalum (3/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Phenol–dibromotantalum (3/1) can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tantalum center can be reduced under specific conditions to form lower oxidation state tantalum compounds.
Substitution: The bromine atoms in dibromotantalum can be substituted with other ligands such as chloride or alkoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Ligand exchange reactions can be carried out using reagents like sodium chloride (NaCl) or sodium alkoxides (NaOR).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Lower oxidation state tantalum compounds.
Substitution: Tantalum complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other tantalum-containing compounds and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis and materials science for the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of phenol–dibromotantalum (3/1) involves the coordination of phenol molecules to the tantalum center. The phenol ligands can interact with various molecular targets through hydrogen bonding and π-π interactions. The tantalum center can participate in redox reactions and facilitate electron transfer processes. The overall mechanism depends on the specific application and the molecular environment in which the compound is used.
Comparación Con Compuestos Similares
Phenol–dibromotantalum (3/1) can be compared with other similar compounds such as:
Phenol–dichlorotantalum (3/1): Similar coordination compound with chlorine atoms instead of bromine.
Phenol–dibromoniobium (3/1): Similar coordination compound with niobium instead of tantalum.
Phenol–dibromovanadium (3/1): Similar coordination compound with vanadium instead of tantalum.
Uniqueness
Phenol–dibromotantalum (3/1) is unique due to the specific combination of phenol and dibromotantalum, which imparts distinct chemical properties and reactivity. The presence of bromine atoms and the tantalum center provides unique opportunities for redox chemistry and coordination interactions, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
65924-08-5 |
|---|---|
Fórmula molecular |
C18H18Br2O3Ta |
Peso molecular |
623.1 g/mol |
Nombre IUPAC |
dibromotantalum;phenol |
InChI |
InChI=1S/3C6H6O.2BrH.Ta/c3*7-6-4-2-1-3-5-6;;;/h3*1-5,7H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
SVEVLUULBUFNHS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Br[Ta]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


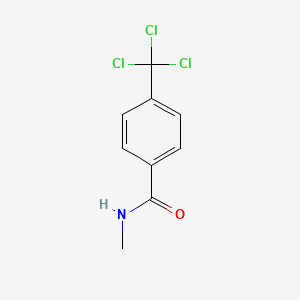
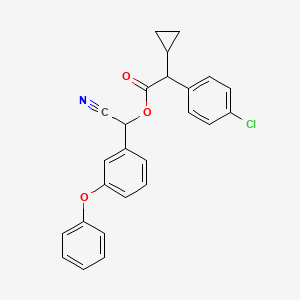
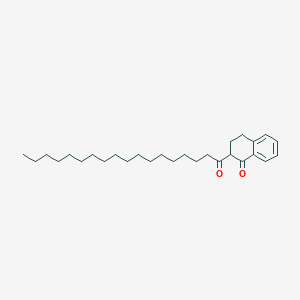
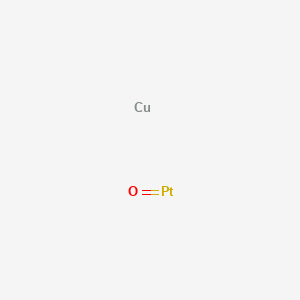
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
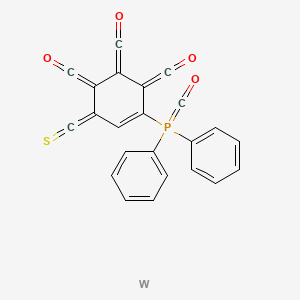
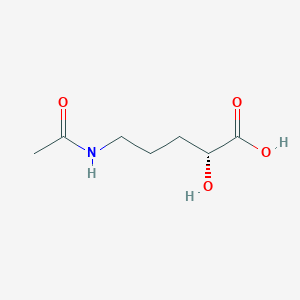
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)


